![molecular formula C17H19NO B14220617 [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol CAS No. 596104-99-3](/img/structure/B14220617.png)
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a four-membered azetidine ring, which is substituted with benzyl and phenyl groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol typically involves the enantioselective addition of nucleophiles to azetidinone derivatives. One common method includes the use of lithium dialkylcuprates for the diastereoselective 1,4-addition to azetidinone, followed by reduction to yield the desired alcohol . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors to enhance efficiency and yield. The use of continuous flow microreactors allows for better control over reaction parameters, leading to more sustainable and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to amines or other alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar structural features but different functional groups.
(2S,3R)-2-bromo-3-hydroxysuccinate: Shares the azetidine ring but differs in substituents and reactivity.
Uniqueness
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
596104-99-3 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-13-17-16(15-9-5-2-6-10-15)12-18(17)11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2/t16-,17+/m0/s1 |
Clave InChI |
BNJWNPKWNPROAP-DLBZAZTESA-N |
SMILES isomérico |
C1[C@H]([C@H](N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


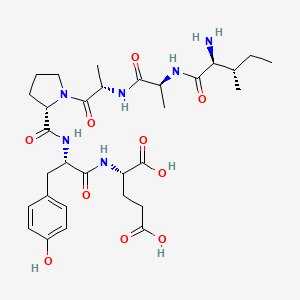
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
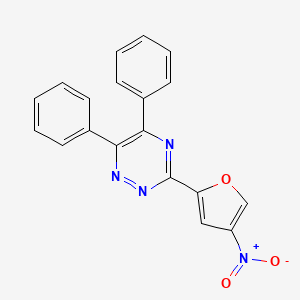
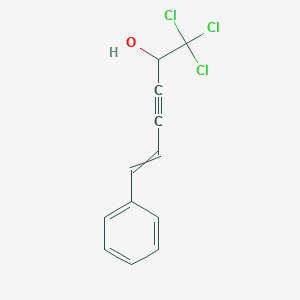
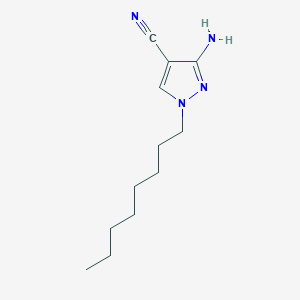
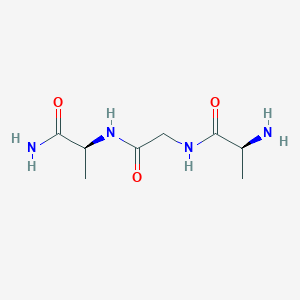
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)


![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
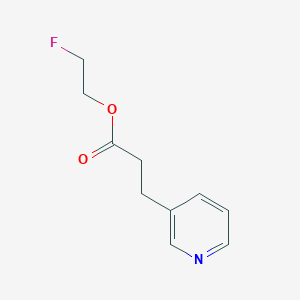
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)
